Curdione
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Overview
Description
Mechanism of Action
Target of Action
Curdione has been found to interact with several targets. In the treatment of breast cancer, this compound has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of this compound .
Mode of Action
This compound interacts with its targets to exert its effects. For instance, in bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that this compound may act synergistically with other compounds to enhance their effects.
Biochemical Pathways
This compound is involved in multiple signaling pathways. In the treatment of breast cancer, this compound is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain this compound’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .
Pharmacokinetics
A study has shown that the half-life of this compound is relatively short, and its bioavailability is 6.5% .
Result of Action
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, this compound enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .
Action Environment
The environment can influence the action of this compound. For instance, the presence of other compounds can enhance the effects of this compound. In bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which this compound is administered can influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Curdione interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. For instance, it has been identified as a potential target gene of CA2, a carbonic anhydrase enzyme . The interaction between this compound and CA2 enhances the inhibition of cell proliferation and migration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit bladder cancer cell activity, clonal formation, and migration . Moreover, this compound enhances the inhibitory effects of gemcitabine (GEM), a chemotherapy drug, on bladder cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, this compound’s interaction with the CA2 gene enhances the inhibitory effects of GEM on cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibitory effects of this compound on bladder cancer cell activity increase with time and dose . This suggests that this compound has a stable and long-term effect on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound enhances the inhibitory effects of GEM on the growth of in vivo xenograft tumors . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its interaction with the CA2 gene, it can be inferred that this compound may be involved in pathways related to cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curdione can be synthesized through various chemical routes. One common method involves the extraction of Curcuma zedoaria rhizomes followed by purification processes such as chromatography. The synthetic route typically involves the use of solvents like ethanol or methanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from Curcuma zedoaria using solvents like ethanol. The extract is then subjected to purification processes to isolate this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Curdione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form curdionol and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Curdionol and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Curdione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties. .
Industry: Utilized in the formulation of herbal medicines and supplements.
Comparison with Similar Compounds
Curdione is often compared with other sesquiterpenes like germacrone and curcumol. While all these compounds share similar anti-tumor and anti-inflammatory properties, this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells. Germacrone and curcumol, on the other hand, are more focused on anti-inflammatory and antioxidant activities .
List of Similar Compounds
- Germacrone
- Curcumol
- β-elemene
- Curcumin
Properties
CAS No. |
13657-68-6 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |
InChI Key |
KDPFMRXIVDLQKX-STQMWFEESA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Isomeric SMILES |
C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Appearance |
Powder |
melting_point |
61 - 62 °C |
physical_description |
Solid |
Synonyms |
curdione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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